2-Chloro-3,6-dimethylquinoxaline 2-Chloro-3,6-dimethylquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986231
InChI: InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)10(11)13-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

2-Chloro-3,6-dimethylquinoxaline

CAS No.:

Cat. No.: VC15986231

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3,6-dimethylquinoxaline -

Specification

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 2-chloro-3,6-dimethylquinoxaline
Standard InChI InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)10(11)13-8/h3-5H,1-2H3
Standard InChI Key LKNVXTRRGQNDLD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=C(N=C2C=C1)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-3,6-dimethylquinoxaline (C10_{10}H8_8ClN2_2) has a molecular weight of 194.64 g/mol. Its structure consists of a quinoxaline core substituted with a chlorine atom at position 2 and methyl groups at positions 3 and 6 (Figure 1). The chlorine atom enhances electrophilicity, while the methyl groups influence steric and electronic properties, potentially modulating interactions with biological targets .

Physicochemical Properties

While experimental data for this compound are scarce, key properties can be inferred from analogs:

  • Solubility: Likely low in water due to hydrophobic methyl and chloro groups; soluble in organic solvents like DMSO or ethanol.

  • Melting Point: Estimated between 120–150°C, based on similar chloro-methyl quinoxalines.

  • Stability: Expected to be stable under ambient conditions but sensitive to strong acids/bases due to the labile chlorine substituent.

Synthesis and Modification Strategies

Synthetic Pathways

Quinoxalines are typically synthesized via condensation of o-phenylenediamines with 1,2-diketones. For 2-Chloro-3,6-dimethylquinoxaline, potential routes include:

  • Chlorination of Preformed Quinoxaline:

    • Starting with 3,6-dimethylquinoxaline, chlorination using POCl3_3/DMF (Vilsmeier-Haack conditions) could introduce the chlorine atom at position 2 .

    • Example: Reacting 3,6-dimethylquinoxaline with POCl3_3 in DMF at 90°C for 16 hours .

  • Cyclization of Substituted o-Phenylenediamines:

    • Condensation of 4-chloro-2,5-dimethylbenzene-1,2-diamine with glyoxal under acidic conditions.

Table 1: Hypothetical Synthesis Conditions for 2-Chloro-3,6-dimethylquinoxaline

StepReagents/ConditionsYield (%)Reference Method
1POCl3_3, DMF, 90°C, 16 h~30Adapted from
2Glyoxal, HCl, reflux~45Analogous to
CompoundMIC Range (μg/mL)Target PathogensReference
2-Chloro-3-hydrazinylquinoxaline0.06–64C. albicans, C. krusei
2-Chloro-3,6-dimethylquinoxalineNot reportedHypothetical

Anti-Inflammatory and Immunomodulatory Effects

In murine models, 2-Chloro-3-hydrazinylquinoxaline reduced pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% at 0.2 mg/mL . The dimethyl variant may similarly attenuate inflammation, though its pharmacokinetic profile (e.g., bioavailability) requires validation.

Future Directions and Applications

Drug Development

  • Optimization: Structure-activity relationship (SAR) studies to refine substituents for enhanced potency.

  • Combination Therapy: Synergy with azoles or echinocandins to combat resistant Candida strains.

Industrial Applications

  • Agrochemicals: Potential as a fungicide for crop protection.

  • Materials Science: As a ligand in catalytic systems or photoluminescent materials.

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